molecular formula C21H19NOS B14295725 4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine CAS No. 113201-95-9

4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine

Cat. No.: B14295725
CAS No.: 113201-95-9
M. Wt: 333.4 g/mol
InChI Key: KYWKNHIFCPKFHW-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine is a complex organic compound with a unique structure that combines phenoxazine and phenylethylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the reaction of phenoxazine with methylsulfanyl and phenylethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The phenoxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or marker.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-phenylaniline
  • 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline

Uniqueness

4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine stands out due to its unique combination of phenoxazine and phenylethylamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113201-95-9

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

4-methylsulfanyl-10-(1-phenylethyl)phenoxazine

InChI

InChI=1S/C21H19NOS/c1-15(16-9-4-3-5-10-16)22-17-11-6-7-13-19(17)23-21-18(22)12-8-14-20(21)24-2/h3-15H,1-2H3

InChI Key

KYWKNHIFCPKFHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C(=CC=C3)SC)OC4=CC=CC=C42

Origin of Product

United States

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